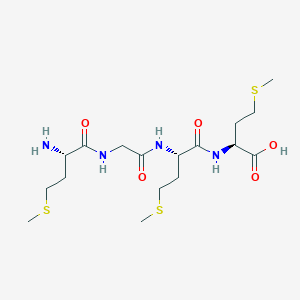
l-Methionylglycyl-l-methionyl-l-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Methionylglycyl-l-methionyl-l-methionine is a tripeptide composed of three methionine residues and one glycine residue Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of l-Methionylglycyl-l-methionyl-l-methionine typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of methionine and its derivatives, including this compound, can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance methionine production by overexpressing key enzymes and optimizing fermentation conditions .
Analyse Des Réactions Chimiques
Types of Reactions
l-Methionylglycyl-l-methionyl-l-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues back to methionine.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used under appropriate pH and temperature conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from its oxidized forms.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
l-Methionylglycyl-l-methionyl-l-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to the essential nature of methionine in human health.
Industry: Utilized in the production of nutritional supplements and animal feed.
Mécanisme D'action
The mechanism of action of l-Methionylglycyl-l-methionyl-l-methionine involves its incorporation into proteins and peptides during synthesis. Methionine residues play a crucial role in initiating protein synthesis and can act as methyl donors in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in protein synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine.
Methionyl-methionine: A dipeptide composed of two methionine residues.
Alanyl-proline: A dipeptide consisting of alanine and proline.
Uniqueness
l-Methionylglycyl-l-methionyl-l-methionine is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential applications compared to other similar compounds. Its multiple methionine residues may enhance its role in protein synthesis and metabolic processes.
Propriétés
Formule moléculaire |
C17H32N4O5S3 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)/t11-,12-,13-/m0/s1 |
Clé InChI |
BOCWTHDHJPOLAY-AVGNSLFASA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


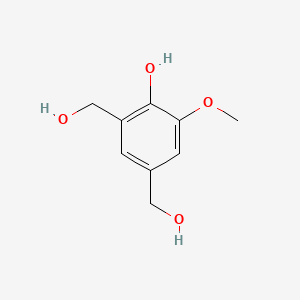
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
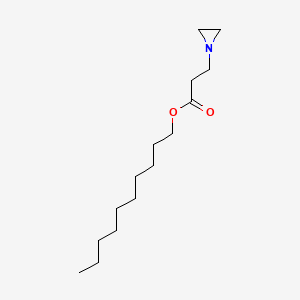
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
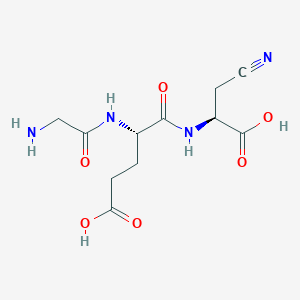
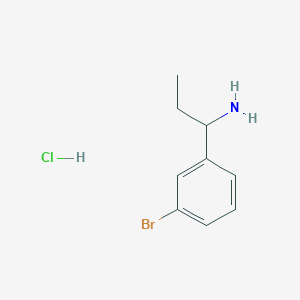

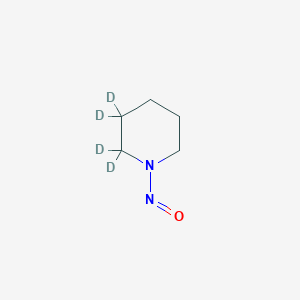

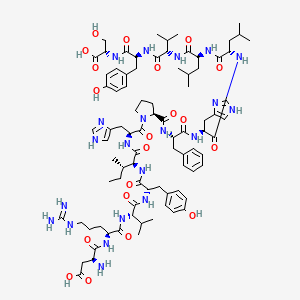
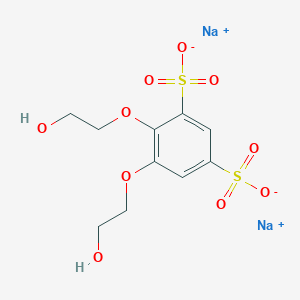
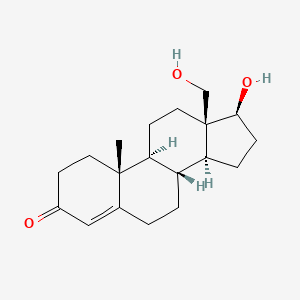
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

